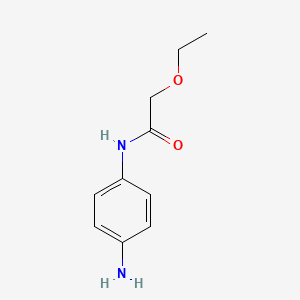
N-(4-Aminophenyl)-2-ethoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Aminophenyl)-2-ethoxyacetamide” is a compound that contains an acetamide group (CH3CONH2), an ethoxy group (CH3CH2O-), and an aminophenyl group (C6H4NH2). The presence of these functional groups suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of “N-(4-Aminophenyl)-2-ethoxyacetamide” would likely be influenced by the presence of the amide group. Amides can participate in hydrogen bonding, which could affect the compound’s structure .Chemical Reactions Analysis
The amide group in “N-(4-Aminophenyl)-2-ethoxyacetamide” could potentially undergo hydrolysis to form an amine and a carboxylic acid. Additionally, the compound could potentially participate in reactions typical of amines and ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Aminophenyl)-2-ethoxyacetamide” would likely be influenced by its functional groups. For example, it might have a relatively high boiling point due to the potential for hydrogen bonding .Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
N-(4-Aminophenyl)-2-ethoxyacetamide's derivatives have been explored for their potential in the synthesis of antimalarial drugs through chemoselective monoacetylation. This process, using immobilized lipase as a catalyst, highlights the compound's role in producing intermediates for natural antimalarial drug synthesis. Vinyl acetate emerged as the optimal acyl donor, providing a kinetically controlled synthesis pathway, which is crucial for the development of efficient and selective drug manufacturing processes (Magadum & Yadav, 2018).
Antimalarial Activity
Investigations into 2,N-bisarylated 2-ethoxyacetamides, structurally related to N-(4-Aminophenyl)-2-ethoxyacetamide, have identified compounds with promising in vitro efficacy against drug-resistant Plasmodium falciparum strains. This research underscores the compound's utility in generating analogs with significant antimalarial activity, opening new avenues for therapeutic interventions against resistant malaria strains (Gutteridge et al., 2016).
Pharmacological Potential
The exploration of N-(4-Aminophenyl)-2-ethoxyacetamide derivatives has extended into pharmacological areas beyond antimalarial activity, demonstrating potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This versatility in pharmacological applications highlights the compound's significance in medicinal chemistry and drug development (Rani et al., 2016).
Role in Cancer Research
Derivatives of N-(4-Aminophenyl)-2-ethoxyacetamide have been implicated in cancer research, particularly in the synthesis of compounds with potential anticancer activities. The compound serves as a precursor in synthesizing derivatives that exhibit cytotoxic effects against various cancer cell lines, indicating its relevance in developing new anticancer drugs (Liu et al., 2012).
Environmental and Analytical Chemistry Applications
N-(4-Aminophenyl)-2-ethoxyacetamide and its derivatives have also found applications in environmental and analytical chemistry. They have been used as intermediates in the synthesis of environmentally friendly chelating agents and in analytical methods for impurity determination in pharmaceutical substances, showcasing the compound's versatility beyond pharmacological applications (Pinto et al., 2014); (Kamberi et al., 2004).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been shown to have potent antimicrobial activity
Mode of Action
Related compounds have been found to exhibit membrane perturbing and intracellular modes of action This suggests that N-(4-Aminophenyl)-2-ethoxyacetamide might interact with its targets by altering the permeability of the cell membrane and interacting with intracellular components
Biochemical Pathways
Based on the potential antimicrobial activity of related compounds , it can be hypothesized that this compound might interfere with essential biochemical pathways in microbial cells, leading to their death
Result of Action
Based on the potential antimicrobial activity of related compounds , it can be hypothesized that this compound might lead to the death of microbial cells
properties
IUPAC Name |
N-(4-aminophenyl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-7-10(13)12-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVFLKLOFKVOKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-ethoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

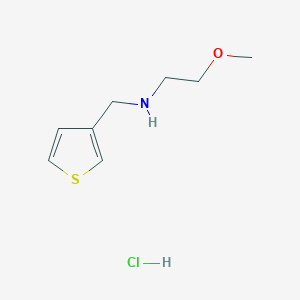
![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)
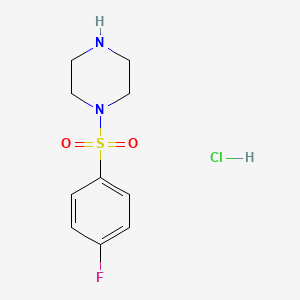
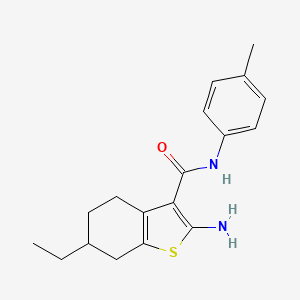
![5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1341478.png)
![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)
![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)
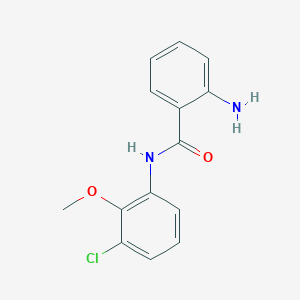


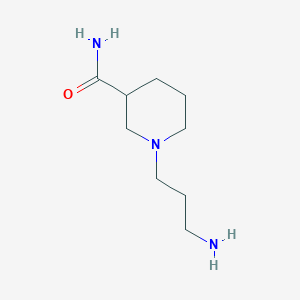

![3-(2,2-Dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1341506.png)
![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)